molecular formula C27H33NO7S B12118989 dimethyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B12118989
M. Wt: 515.6 g/mol
InChI Key: TVURWWZSTOZZGZ-GXDHUFHOSA-N
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Description

Dimethyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a cyclopenta[b]thiophene derivative characterized by:

  • Two methyl ester groups at positions 3 and 4 of the fused bicyclic core.
  • An (E)-propenoyl-amino side chain at position 2, bearing a 4-hexyloxy-3-methoxyphenyl substituent.
  • A partially saturated cyclopentane ring fused to the thiophene moiety.

The conjugated propenoyl group may contribute to π-π stacking interactions in biological targets, while the dimethyl esters provide metabolic stability relative to monoester analogs .

Properties

Molecular Formula

C27H33NO7S

Molecular Weight

515.6 g/mol

IUPAC Name

dimethyl 2-[[(E)-3-(4-hexoxy-3-methoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

InChI

InChI=1S/C27H33NO7S/c1-5-6-7-8-15-35-19-12-9-17(16-20(19)32-2)10-14-22(29)28-25-24(27(31)34-4)23-18(26(30)33-3)11-13-21(23)36-25/h9-10,12,14,16,18H,5-8,11,13,15H2,1-4H3,(H,28,29)/b14-10+

InChI Key

TVURWWZSTOZZGZ-GXDHUFHOSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

Ethyl 2-{[(2E)-3-(3,4-Dimethoxyphenyl)Prop-2-Enoyl]Amino}-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate () Differences:

  • Ester groups: Monomethyl ester (ethyl at position 3) vs. dimethyl esters.
  • Phenyl substituents : 3,4-Dimethoxy vs. 4-hexyloxy-3-methoxy.
    • Impact : Reduced lipophilicity (clogP ~3.2 vs. ~6.5 estimated for the target compound) and shorter metabolic half-life due to the ethyl ester and lack of hexyloxy chain .

Ethyl 2-{[(2E)-3-(2,5-Dimethoxyphenyl)Prop-2-Enoyl]Amino}-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate () Differences:

  • Methoxy positions : 2,5-Dimethoxy vs. 3,4-disubstituted phenyl.
    • Impact : Altered electronic properties (electron-donating groups at para vs. meta/para positions) may affect binding to targets like histone deacetylases (HDACs) or kinases .

Dimethyl 2-{[(2,3-Dimethylphenoxy)Acetyl]Amino}-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3,4-Dicarboxylate () Differences:

  • Side chain: Phenoxyacetyl vs. propenoyl.
  • Substituents: 2,3-Dimethylphenoxy vs. hexyloxy-methoxyphenyl.

Computational Similarity Analysis

Metrics and Findings:

  • Tanimoto Coefficient : Using MACCS or Morgan fingerprints (), the target compound shows ~65–75% similarity to analogs in and , driven by shared cyclopenta[b]thiophene and ester motifs. Lower similarity (~50–60%) with due to side-chain differences .
  • Dice Index: Highlights conserved amino-propenoyl pharmacophores but diverges in substituent effects (e.g., hexyloxy vs. methoxy) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~535.6 g/mol 401.5 g/mol 401.5 g/mol 417.5 g/mol
clogP ~6.5 (estimated) ~3.2 ~3.3 ~4.1
Hydrogen Bond Donors 1 (amide NH) 1 1 1
Rotatable Bonds 10 8 8 7
TPSA ~110 Ų ~95 Ų ~95 Ų ~100 Ų

Key Observations :

  • Reduced rotatable bonds in compound may improve metabolic stability .

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